2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid
Description
Research Significance in Medicinal Chemistry
The compound’s hybrid architecture integrates two pharmacophoric elements: a benzofuropyrimidinone core and an acetic acid substituent. Benzofuran derivatives are recognized for broad bioactivities, including antioxidant, antitumor, and anti-inflammatory properties. The pyrimidine ring, a ubiquitous feature in nucleobases and antiviral agents, enhances its potential for molecular interactions with biological targets.
Recent studies highlight its structural similarity to trifluoroethyl-substituted benzofurans, which exhibit antitubercular activity through chorismate mutase inhibition. The acetic acid moiety may improve solubility and enable covalent binding to enzymatic sites, akin to NSAID pharmacophores. Computational docking analyses of analogous pyrimidine-benzofuran hybrids demonstrate strong affinity for microbial targets like GluN-6-P, suggesting antimicrobial applications.
Position within Benzofuran-Derived Compounds Literature
This molecule occupies a niche within third-generation benzofuran hybrids that combine fused heterocycles with functionalized side chains. Unlike simpler benzofurans synthesized via copper-catalyzed alkyne coupling, its preparation likely involves multistep cyclization and oxidation sequences. The compound’s dioxo groups mirror bioactive pyrimidinediones, while the benzofuro[3,2-d]pyrimidine scaffold distinguishes it from common benzofuro[2,3-d] isomers.
Comparative analysis with literature reveals its structural kinship to eustifoline D analogues, which feature carbazole-benzofuran systems with demonstrated antimalarial activity. However, the acetic acid substituent introduces unique hydrogen-bonding capabilities absent in most natural benzofurans.
Research Interest Evolution
Initial interest in such compounds emerged from natural product isolation campaigns targeting furanocoumarins and pyranopyrimidines. The synthetic accessibility of benzofuropyrimidines via palladium/copper cocatalyzed cyclization (84–91% yields) enabled systematic exploration of their bioactivity.
Current research prioritizes eco-friendly syntheses using deep eutectic solvents (e.g., choline chloride-ethylene glycol), aligning with green chemistry principles. The compound’s multidirectional hydrogen-bonding capacity positions it for fragment-based drug design.
Structural Significance of the Heterocyclic Ring System
The benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione core exhibits planarity conducive to π-π stacking with aromatic enzyme residues. Key structural features include:
- Electronic Configuration : The conjugated system delocalizes electron density across O₁ (furan), N₁/N₂ (pyrimidine), and carbonyl groups, creating electrophilic regions at C₅ and C₇.
- Hydrogen-Bonding Motifs : The 2,4-dioxo groups serve as hydrogen bond acceptors, while the acetic acid’s carboxylate can donate/accept protons at physiological pH.
- Steric Effects : The fused ring system restricts rotation about the C₃-N bond, enforcing a rigid conformation that reduces entropic penalties during target binding.
Comparative analysis with unfused benzofuran-pyrimidine hybrids reveals enhanced thermal stability (mp >250°C predicted) and bathochromic UV shifts (λmax ~320 nm) due to extended conjugation. The acetic acid side chain’s torsional flexibility may facilitate adaptation to diverse binding pockets unavailable to planar analogs.
This structural profile underscores the compound’s value as a template for developing kinase inhibitors, DNA intercalators, and oxidative stress modulators. Ongoing studies focus on regioselective functionalization of the pyrimidine ring to optimize target selectivity.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dioxo-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5/c15-8(16)5-14-11(17)10-9(13-12(14)18)6-3-1-2-4-7(6)19-10/h1-4H,5H2,(H,13,18)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHHVMGPLNASIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid is a heterocyclic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound based on various research findings.
Chemical Structure and Properties
The structure of this compound includes a benzofuro-pyrimidine core with two keto groups and an acetic acid moiety. This unique structure may contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclocondensation and functional group modifications. The specific methods can vary, but they often utilize starting materials such as substituted uracils or other pyrimidine derivatives.
Antimicrobial Properties
Research indicates that derivatives of benzofuro-pyrimidines exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs demonstrate potent activity against a variety of bacterial strains:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 625 µg/mL |
| B | Pseudomonas aeruginosa | 1250 µg/mL |
| C | Escherichia coli | No activity |
These results suggest that modifications to the benzofuro-pyrimidine scaffold can enhance antimicrobial potency against specific pathogens .
Anticancer Activity
The compound's structural features may also confer anticancer properties. Various studies have reported that similar pyrimidine derivatives can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with a similar backbone were found to inhibit the growth of breast cancer cells in vitro .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes linked to disease pathways. For example, certain benzofuro-pyrimidine derivatives have been evaluated for their ability to inhibit kinases involved in cancer progression. The inhibition constants (IC50) for these compounds have been reported in the micromolar range, indicating promising therapeutic potential .
Case Studies
- Antimicrobial Efficacy : A study tested several derivatives against Gram-positive and Gram-negative bacteria. Compound D showed remarkable efficacy against S. aureus, with a MIC of 625 µg/mL, while other compounds were less effective against E. coli and K. pneumoniae .
- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that certain derivatives could reduce cell viability in cancer cell lines by more than 70% at concentrations as low as 10 µM .
Scientific Research Applications
Kinase Inhibition
Research indicates that the compound may function as a kinase inhibitor due to its structural similarities with known kinase inhibitors. Kinases play crucial roles in cellular signaling pathways, and targeting them can lead to therapeutic interventions in cancer and other diseases. Preliminary studies suggest that derivatives of this compound could selectively inhibit specific kinases involved in disease processes.
Antimicrobial Activity
The heterocyclic nature of the compound implies potential antimicrobial properties. Studies are underway to evaluate its efficacy against various microbial pathogens, including bacteria and fungi. The carboxylic acid functionality may enhance its interaction with microbial membranes, leading to increased biological activity.
Anti-inflammatory and Anticancer Properties
Compounds with similar structural features have been noted for their anti-inflammatory and anticancer activities. The pyrimidine ring is often associated with biological activity against a range of diseases. Thus, 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid is a candidate for further pharmacological studies aimed at developing new therapeutic agents.
Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic routes. These may include:
- Nucleophilic Substitutions : The compound can undergo nucleophilic substitutions typical of carbonyl-containing compounds.
- Condensation Reactions : These reactions allow for the formation of various derivatives that can be further functionalized.
- Modification Strategies : Medicinal chemists are exploring modifications to enhance the compound's potency and selectivity towards specific biological targets.
Case Study 1: Kinase Inhibition Potential
A study conducted on related compounds demonstrated that modifications to the benzofuro[3,2-d]pyrimidine moiety can significantly enhance kinase inhibition activity. The findings suggest that similar modifications to this compound could yield potent inhibitors for therapeutic use in oncology.
Case Study 2: Antimicrobial Efficacy
In vitro studies have shown that compounds structurally related to this compound exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. These results warrant further investigation into the specific mechanisms of action and potential clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of the target compound with related derivatives:
*Calculated based on molecular formulas.
Key Observations:
Core Heterocycle Differences: The target compound and ’s benzofuropyrimidine share a fused benzofuran-pyrimidine core but differ in oxidation states (2,4-dioxo vs. 4-oxo). Benzothieno[3,2-d]pyrimidine derivatives () replace the benzofuran oxygen with sulfur, altering electronic properties and possibly increasing lipophilicity .
Functional Group Impact: The acetic acid group in the target compound and ’s analog contrasts with the methyl ester in . The free acid likely improves water solubility, whereas the ester may act as a prodrug with delayed hydrolysis . Sulfonamide and thioether substituents in ’s derivatives contribute to anti-inflammatory activity by modulating COX-2 and iNOS expression .
Pharmacological Activity Comparison
Anti-Inflammatory Mechanisms:
- Benzothieno[3,2-d]pyrimidine derivatives () suppress PGE2 and IL-8 production in human keratinocytes and macrophages, with IC50 values for COX-2 inhibition ranging from 0.5–5 µM .
- However, direct activity data are unavailable.
Structural-Activity Relationships (SAR):
- Heteroatom Substitution: Benzothieno derivatives () exhibit stronger anti-inflammatory effects than benzofuro analogs, possibly due to sulfur’s polarizability and larger atomic radius .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
What are the optimal synthetic routes for preparing 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid?
The compound can be synthesized via aza-Wittig reactions or cyclization strategies involving precursor heterocycles. For example, analogous benzofuropyrimidine derivatives have been prepared using diethyl-2-(aminomethyl)succinate and imine intermediates in dichloromethane/ethanol systems, followed by recrystallization (e.g., 1:1 ethanol/dichloromethane) to obtain high-purity crystals . Reaction optimization should focus on solvent polarity, temperature, and catalyst selection (e.g., EtONa) to improve yields (>80%) and reduce side products.
How can the structural conformation of this compound be validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming coplanarity and dihedral angles in the benzofuropyrimidine core. For instance, studies on related derivatives show deviations <0.1 Å in fused ring systems, with intramolecular C–H⋯O interactions stabilizing the structure . Complement with FT-IR (to confirm carbonyl stretches at ~1700 cm⁻¹) and ¹³C NMR (to resolve sp² carbons in the pyrimidinone ring at δ 155–165 ppm).
What in vitro assays are suitable for preliminary pharmacological screening?
Use cell viability assays (MTT/WST-1) on cancer cell lines (e.g., MCF-7 for breast cancer) to evaluate antiproliferative activity. Derivatives like thieno[2,3-d]pyrimidin-4-ones have shown IC₅₀ values <10 µM, with structure-activity relationships (SAR) guided by substituent effects on the thiophene or acetohydrazide moieties . Include controls for oxidative stress (e.g., ROS detection) to rule out nonspecific cytotoxicity.
Advanced Research Questions
How can computational methods resolve contradictions in bioactivity data across derivatives?
Contradictions in IC₅₀ values (e.g., varying potency against similar targets) may arise from conformational flexibility or metabolic instability . Perform density functional theory (DFT) calculations to map electron density distributions (e.g., HOMO/LUMO gaps) and identify reactive sites . Pair with molecular docking (e.g., AutoDock Vina) to simulate binding to targets like V1B receptors or kinases, correlating binding affinities with experimental IC₅₀ values .
What strategies improve the pharmacokinetic profile of benzofuropyrimidine analogs?
Modify the acetate side chain to enhance solubility or metabolic stability. For example:
- Replace ester groups (e.g., ethyl) with polar substituents (e.g., carboxylic acids) to improve aqueous solubility .
- Introduce piperazine or morpholine moieties (as in thienopyrimidine derivatives) to enhance blood-brain barrier penetration .
Validate via HPLC-MS pharmacokinetic studies in rodent models, monitoring plasma half-life and clearance rates.
How can crystallographic disorder be addressed during structural refinement?
Disordered atoms (e.g., split C11/C12 sites in related compounds) require split-site modeling with fixed occupancy ratios (e.g., 0.55:0.45) during SCXRD refinement . Use SHELXL or OLEX2 software with restraints on bond lengths/angles. Validate via residual electron density maps (Δρ < 0.3 eÅ⁻³) and R-factor convergence (<5%).
Data Contradiction Analysis
Why do some derivatives exhibit inconsistent antimicrobial vs. anticancer activities?
Divergent bioactivities may stem from target selectivity . For example, thiophene-substituted analogs show stronger anticancer activity due to DNA intercalation , while imidazolone-containing derivatives prioritize enzyme inhibition (e.g., cyclooxygenase-2) . Use transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment and clarify mechanisms.
How to reconcile discrepancies in synthetic yields across published protocols?
Yield variations (>20% differences) often arise from solvent purity or reaction scaling effects . For aza-Wittig reactions, ensure rigorous drying of dichloromethane and use fresh EtONa to minimize side reactions . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize stoichiometry (1:1.2 molar ratio of imine to succinate).
Methodological Recommendations
What analytical techniques validate purity for publication-ready compounds?
- HPLC-UV/HRMS : Confirm purity >95% (retention time consistency; m/z matching theoretical mass ±2 ppm).
- Elemental analysis (EA) : Carbon/hydrogen/nitrogen content within ±0.4% of calculated values .
- DSC/TGA : Assess thermal stability (decomposition >200°C) and crystallinity.
How to design SAR studies for novel derivatives?
- Core modifications : Vary substituents on the benzofuropyrimidine ring (e.g., Cl, OMe) to probe electronic effects.
- Side-chain diversification : Test acetamide, hydrazide, or thiazolidinone moieties for steric/electronic contributions .
- In silico screening : Prioritize derivatives with calculated LogP <3.5 and topological polar surface area (TPSA) >80 Ų for improved bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
